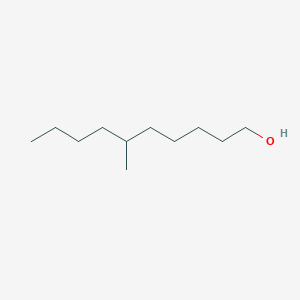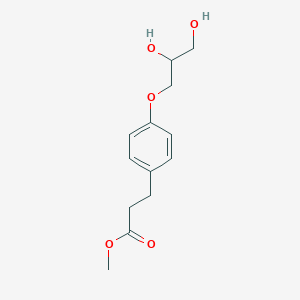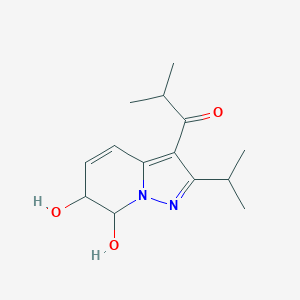
6,7-Dihydrodiol-ibudilast
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydrodiol-ibudilast is a metabolite of ibudilast, a drug primarily used for its anti-inflammatory and neuroprotective properties. Ibudilast is known for its application in treating conditions such as asthma and multiple sclerosis. The compound this compound is formed through the metabolic processing of ibudilast in the body .
準備方法
The preparation of 6,7-Dihydrodiol-ibudilast involves the metabolic conversion of ibudilast. While specific synthetic routes for this compound are not extensively documented, the preparation of ibudilast itself can be achieved through various synthetic methods. One such method involves the reaction of 2-isopropyl-3-methylpyrazine with ethyl chloroformate, followed by cyclization and subsequent reactions to form ibudilast . Industrial production methods for ibudilast typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
6,7-Dihydrodiol-ibudilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the chemical structure of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
6,7-Dihydrodiol-ibudilast has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its role as a metabolite and its biological effects.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6,7-Dihydrodiol-ibudilast involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in anti-inflammatory and neuroprotective effects. Additionally, it inhibits the synthesis of nitric oxide and reduces reactive oxygen species, contributing to its therapeutic effects .
類似化合物との比較
6,7-Dihydrodiol-ibudilast can be compared with other similar compounds, such as:
Ibudilast: The parent compound, known for its anti-inflammatory and neuroprotective properties.
Phosphodiesterase Inhibitors: Other compounds in this class, such as rolipram and cilomilast, which also inhibit phosphodiesterase enzymes and have similar therapeutic effects.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct chemical structure, which may confer unique biological activities and therapeutic potential .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
1-(6,7-dihydroxy-2-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-7(2)12-11(13(18)8(3)4)9-5-6-10(17)14(19)16(9)15-12/h5-8,10,14,17,19H,1-4H3 |
InChIキー |
IPCRPIMYUQUART-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN2C(C(C=CC2=C1C(=O)C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)

oxane-2-carboxylic acid](/img/structure/B13447714.png)
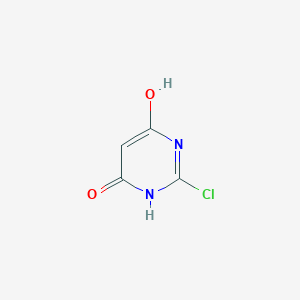
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
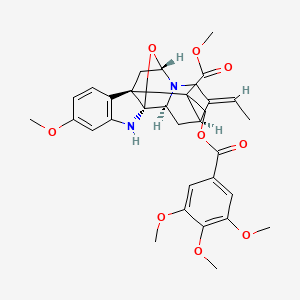

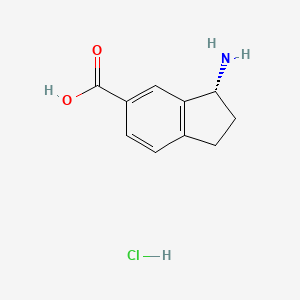
![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
